Cas no 2112769-83-0 (5-Fluoro-4-methylpyrimidine-2-carbonitrile)

5-Fluoro-4-methylpyrimidine-2-carbonitrile is a fluorinated pyrimidine derivative with a nitrile functional group, offering versatile reactivity for pharmaceutical and agrochemical applications. Its structural features, including the electron-withdrawing fluorine and nitrile substituents, enhance its utility as a key intermediate in heterocyclic synthesis. The compound’s high purity and stability make it suitable for precise modifications in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules. Its well-defined molecular structure ensures consistent performance in nucleophilic substitution and cross-coupling reactions. This compound is particularly valued for its role in constructing complex scaffolds with potential therapeutic relevance.
5-Fluoro-4-methylpyrimidine-2-carbonitrile structure
2112769-83-0 structure
商品名:5-Fluoro-4-methylpyrimidine-2-carbonitrile
CAS番号:2112769-83-0
MF:C6H4FN3
メガワット:137.114463806152
MDL:MFCD32696061
CID:4780834

5-Fluoro-4-methylpyrimidine-2-carbonitrile 化学的及び物理的性質

名前と識別子

    • 5-Fluoro-4-methylpyrimidine-2-carbonitrile
    • MDL: MFCD32696061
    • インチ: 1S/C6H4FN3/c1-4-5(7)3-9-6(2-8)10-4/h3H,1H3
    • InChIKey: UZBNJWUCLYTKQZ-UHFFFAOYSA-N
    • ほほえんだ: FC1=CN=C(C#N)N=C1C

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 162
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 49.6

5-Fluoro-4-methylpyrimidine-2-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
F204000-50mg
5-Fluoro-4-methylpyrimidine-2-carbonitrile
2112769-83-0
50mg
$ 590.00 2022-06-05
TRC
F204000-100mg
5-Fluoro-4-methylpyrimidine-2-carbonitrile
2112769-83-0
100mg
$ 975.00 2022-06-05
Matrix Scientific
222608-500mg
5-Fluoro-4-methylpyrimidine-2-carbonitrile, 95% min
2112769-83-0 95%
500mg
$1050.00 2023-09-06
Matrix Scientific
222608-1g
5-Fluoro-4-methylpyrimidine-2-carbonitrile, 95% min
2112769-83-0 95%
1g
$1890.00 2023-09-06

5-Fluoro-4-methylpyrimidine-2-carbonitrile 関連文献

5-Fluoro-4-methylpyrimidine-2-carbonitrileに関する追加情報

Introduction to 5-Fluoro-4-methylpyrimidine-2-carbonitrile (CAS No. 2112769-83-0)

5-Fluoro-4-methylpyrimidine-2-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 2112769-83-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This heterocyclic compound belongs to the pyrimidine class, characterized by a six-membered ring containing two nitrogen atoms. The presence of a fluoro substituent at the 5-position and a methyl group at the 4-position, along with a cyano group at the 2-position, imparts unique chemical and biological properties that make it a valuable intermediate in synthetic chemistry.

The fluoro group is a key structural feature that influences the reactivity and electronic properties of the molecule. Fluorine is known for its high electronegativity, which can modulate the electronic distribution within the pyrimidine ring, thereby affecting its interactions with biological targets. This characteristic has made 5-Fluoro-4-methylpyrimidine-2-carbonitrile particularly interesting for medicinal chemists seeking to develop novel therapeutic agents.

The methylpyrimidine core structure is also highly versatile, serving as a common scaffold in drug discovery. Pyrimidine derivatives are widely represented in active pharmaceutical ingredients (APIs) due to their ability to mimic natural nucleobases and interact with biological macromolecules such as enzymes and receptors. The cyano group at the 2-position further enhances the compound's potential utility, as nitriles are known to participate in various chemical transformations, including nucleophilic addition reactions and cyclizations, which are pivotal in constructing more complex molecules.

Recent advancements in synthetic methodologies have enabled more efficient access to 5-Fluoro-4-methylpyrimidine-2-carbonitrile, making it more accessible for industrial applications. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce fluorine atoms into pyrimidine frameworks with high precision. These methods not only improve yield but also allow for greater functionalization, opening doors for the development of structurally diverse derivatives.

In the realm of pharmaceutical research, 5-Fluoro-4-methylpyrimidine-2-carbonitrile has been explored as a precursor for kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The combination of fluorine and methyl groups can enhance binding affinity to target proteins by improving hydrophobic interactions and metabolic stability. Moreover, the cyano group can serve as a handle for further derivatization, allowing chemists to fine-tune pharmacokinetic properties such as solubility and bioavailability.

Agrochemical applications of this compound have also emerged as an area of interest. Pyrimidine-based herbicides and fungicides are widely used in crop protection, and introducing fluorine or methyl substituents can enhance their efficacy by improving selectivity and resistance management. The versatility of 5-Fluoro-4-methylpyrimidine-2-carbonitrile makes it a promising building block for designing next-generation agrochemicals that address emerging challenges in sustainable agriculture.

The synthesis of 5-Fluoro-4-methylpyrimidine-2-carbonitrile typically involves multi-step processes that require careful optimization to achieve high purity and yield. Common strategies include condensation reactions between fluorinated acetonitriles or formamides with alkylating agents or metal halides. Recent studies have demonstrated that microwave-assisted synthesis can significantly reduce reaction times while maintaining excellent yields, highlighting the importance of innovative techniques in modern organic synthesis.

From a computational chemistry perspective, virtual screening and molecular docking studies have been utilized to evaluate the potential of 5-Fluoro-4-methylpyrimidine-2-carbonitrile as an intermediate for drug discovery. These approaches allow researchers to predict binding affinities and identify optimal lead structures before conducting costly wet-lab experiments. The integration of machine learning algorithms has further accelerated this process by enabling rapid analysis of large datasets.

The environmental impact of synthesizing and utilizing 5-Fluoro-4-methylpyrimidine-2-carbonitrile is also an important consideration. Green chemistry principles have been applied to develop more sustainable synthetic routes, such as catalytic processes that minimize waste generation. Additionally, biodegradability studies have been conducted to assess the ecological footprint of this compound, ensuring that its applications align with global sustainability goals.

In conclusion, 5-Fluoro-4-methylpyrimidine-2-carbonitrile (CAS No. 2112769-83-0) represents a significant advancement in synthetic chemistry with broad implications for pharmaceuticals and agrochemicals. Its unique structural features—comprising a fluoro substituent, methyl group, and cyano functionality—make it a versatile intermediate for developing novel compounds with enhanced biological activity. As research continues to uncover new synthetic methods and applications, this compound is poised to play an increasingly important role in addressing global challenges in health and agriculture.

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